molecular formula C11H8O5 B13569567 7-Formyl-4-methoxybenzofuran-2-carboxylic acid

7-Formyl-4-methoxybenzofuran-2-carboxylic acid

Cat. No.: B13569567
M. Wt: 220.18 g/mol
InChI Key: QYJPNWKXNJSRKS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-Formyl-4-methoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Formyl-4-methoxybenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Formyl-4-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in tumor growth and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • 7-Methoxy-2-benzofurancarboxylic acid
  • 2-Methylbenzofuran
  • Benzofuran-based pyrazoline-thiazoles

Uniqueness

7-Formyl-4-methoxybenzofuran-2-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its formyl and methoxy groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

7-formyl-4-methoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-8-3-2-6(5-12)10-7(8)4-9(16-10)11(13)14/h2-5H,1H3,(H,13,14)

InChI Key

QYJPNWKXNJSRKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)C=O)C(=O)O

Origin of Product

United States

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